molecular formula C7H7NO2 B1295617 5-Methylpicolinic acid CAS No. 4434-13-3

5-Methylpicolinic acid

Cat. No.: B1295617
CAS No.: 4434-13-3
M. Wt: 137.14 g/mol
InChI Key: HWMYXZFRJDEBKC-UHFFFAOYSA-N
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Description

5-Methylpicolinic acid is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinic acid, characterized by a methyl group attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylpicolinic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylpyridine using selenium dioxide as an oxidizing agent. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process, often utilizing large-scale reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

5-Methylpicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpicolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation can influence various biological pathways, including those involved in enzyme activity and cellular signaling. The compound’s ability to bind to metal ions makes it a valuable tool in studying metal-dependent biological processes .

Comparison with Similar Compounds

Uniqueness: 5-Methylpicolinic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its chelation properties and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYXZFRJDEBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196144
Record name Picolinic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-13-3
Record name 5-Methylpicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing mixed-ligand tungsten(IV) complexes using 5-Methylpicolinic acid?

A: The synthesis of mixed-ligand complexes, such as those incorporating this compound, allows researchers to investigate the impact of different ligand combinations on the properties and reactivity of the resulting metal complexes. [] This is particularly relevant in coordination chemistry, where the choice of ligands can significantly influence the stability, geometry, and catalytic activity of the metal center.

Q2: How does the presence of this compound affect the stereochemistry of the tungsten(IV) complexes?

A: Research indicates that the inclusion of this compound alongside other bidentate ligands, like 2-mercaptopyrimidine derivatives, leads to the formation of eight-coordinate tungsten(IV) complexes. [] The specific arrangement of these ligands around the tungsten center influences the overall stereochemistry of the complex. Further characterization and analysis are necessary to determine the precise geometric isomers formed.

Q3: Are there alternative synthetic routes to obtain this compound?

A: Yes, besides its use as a starting material for the tungsten(IV) complexes, this compound can be synthesized from simpler precursors. One reported method involves the synthesis of 3-Alkylpicolinic acids and this compound. [] This suggests that researchers have flexibility in choosing the most suitable synthetic route based on factors like starting material availability and reaction efficiency.

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